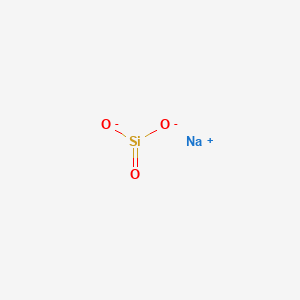
2-Ciano-3-(dimetilamino)acrilato de etilo
Descripción general
Descripción
Ethyl 2-cyano-3-(dimethylamino)acrylate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a molecule that contains functional groups such as cyano, ester, and dimethylamino, which contribute to its reactivity and utility in different chemical reactions and syntheses .
Synthesis Analysis
The synthesis of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives has been explored through different methods. For instance, an effective new access to ethyl 2-((alkylamino)(cyano)methyl) acrylates has been achieved through a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields . Additionally, ethyl 3-dimethylamino acrylates have been used as starting materials for solvent-free synthesis under microwave irradiations, showcasing an eco-friendly approach to obtaining related compounds . Moreover, a new route involving ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been developed for the solvent-free preparation of complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-3-N,N-dimethyl amino acrylate has been extensively studied using X-ray crystallography, infrared spectroscopy, and quantum chemistry. The compound crystallizes in the monoclinic space group and exhibits a nearly planar conformation. The structure is stabilized by intra-molecular and inter-molecular interactions, and the presence of two structural isomers, s-cis and s-trans, has been suggested, with the s-cis conformation being more stable and preferred in the solid state .
Chemical Reactions Analysis
Ethyl 2-cyano-3-(dimethylamino)acrylate and its derivatives participate in various chemical reactions. For example, they have been used in transamination and aza-annulation reactions to synthesize new compounds such as ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones . Additionally, unexpected [3+2] cycloaddition reactions have been observed with ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, leading to the formation of cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyano-3-(dimethylamino)acrylate derivatives have been characterized through various spectroscopic and computational methods. The thermal stability of related copolymers has been studied, revealing that they are more stable than their homopolymers . The infrared spectra and structure of cyano and methoxycarbonyl derivatives have been analyzed, indicating a strong polarization of the C≡C bond and a dual molecular and zwitterionic character . Furthermore, detailed spectroscopic analyses of novel derivatives have been carried out, providing insights into their multiple interactions and chemical reactivity .
Aplicaciones Científicas De Investigación
Síntesis de medicamentos Rufinamide y Alopurinol
El 2-Ciano-3-(dimetilamino)acrilato de etilo se utiliza en la síntesis de medicamentos Rufinamide y Alopurinol . Rufinamide es un medicamento anticonvulsivante que se utiliza en combinación con otros medicamentos y terapia para tratar el síndrome de Lennox-Gastaut y otras formas de epilepsia . Alopurinol es un inhibidor enzimático de la xantina oxidasa y se utiliza para tratar la gota crónica .
Fabricación de nanocompuestos de polímero acrílico/oro
El acrilato de 2-(dimetilamino)etilo, un compuesto similar al this compound, se utilizó para fabricar nanocompuestos de polímero acrílico/oro . Estos nanocompuestos tienen aplicaciones potenciales en diversos campos como la electrónica, la óptica y la ciencia de los materiales .
Copolimerización con ácido 2-acrilamido-2-metilpropanosulfónico (AMPS)
El acrilato de 2-(dimetilamino)etilo puede sufrir copolimerización con ácido 2-acrilamido-2-metilpropanosulfónico (AMPS) . El copolímero resultante tiene aplicaciones potenciales en el tratamiento de aguas, la recuperación de petróleo y como material superabsorbente .
Materia prima en síntesis orgánica
El 3-(dimetilamino)acrilato de etilo, un compuesto similar al this compound, es una materia prima importante y un intermedio que se utiliza en la síntesis orgánica
Safety and Hazards
Ethyl 2-cyano-3-(dimethylamino)acrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of skin contact, wash with plenty of water and consult a doctor . If inhaled, remove the person to fresh air and keep them comfortable for breathing .
Mecanismo De Acción
Target of Action
Ethyl 2-cyano-3-(dimethylamino)acrylate is an organic compound that serves as an important intermediate in organic synthesis . The primary targets of this compound are various biochemical entities involved in the synthesis of carbonyl compounds, peptides, and heterocyclic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of a wide range of organic compounds . The exact mode of action depends on the specific synthesis process and the other reactants involved.
Pharmacokinetics
It’s important to note that the compound is an irritant and can cause harm if inhaled, ingested, or if it comes into contact with the skin .
Result of Action
The primary result of the action of Ethyl 2-cyano-3-(dimethylamino)acrylate is the synthesis of a variety of organic compounds, including carbonyl compounds, peptides, and heterocyclic compounds . These compounds have a wide range of applications in biochemistry and medicine.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPXNTYHXGQOO-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16849-87-9 | |
| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
